REACTION_CXSMILES
|
[CH:1]#[C:2][CH3:3].[F:4][C:5]1[CH:6]=[C:7](I)[C:8]([NH2:11])=[N:9][CH:10]=1.C(N(CC)CC)C>C1COCC1.[Cu]I>[F:4][C:5]1[CH:6]=[C:7]([C:1]#[C:2][CH3:3])[C:8]([NH2:11])=[N:9][CH:10]=1
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Name
|
|
Quantity
|
15.4 g
|
Type
|
reactant
|
Smiles
|
C#CC
|
Name
|
|
Quantity
|
61 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C(=NC1)N)I
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Name
|
bis(triphenylphosphine)dichloropalladium(0)
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
107 mL
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
650 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Name
|
copper (I) iodide
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Quantity
|
2.95 g
|
Type
|
catalyst
|
Smiles
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[Cu]I
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
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UNSPECIFIED
|
Setpoint
|
-40 °C
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Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0-5° C. for 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
condensed into a pre-weighed flask
|
Type
|
ADDITION
|
Details
|
The solution was added via cannula to
|
Type
|
TEMPERATURE
|
Details
|
a cooled (0-5° C.)
|
Type
|
CUSTOM
|
Details
|
degassed
|
Type
|
WAIT
|
Details
|
for a further 30 minutes at ambient temperature
|
Duration
|
30 min
|
Type
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CUSTOM
|
Details
|
The solid was removed by filtration
|
Type
|
WASH
|
Details
|
the cake washed with THF
|
Type
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ADDITION
|
Details
|
The filtrate was diluted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
extracted with 2M hydrochloric acid (×3)
|
Type
|
EXTRACTION
|
Details
|
The combined acid extract
|
Type
|
WASH
|
Details
|
was washed with diethyl ether
|
Type
|
ADDITION
|
Details
|
made basic by careful addition of potassium carbonate
|
Type
|
EXTRACTION
|
Details
|
then extracted with diethyl ether (×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer was dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C(=NC1)N)C#CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.2 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 82.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |